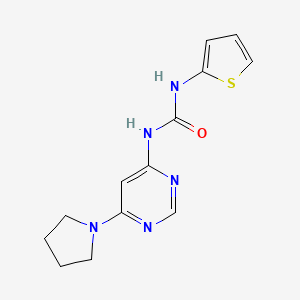

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

Descripción

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a urea-based compound featuring a pyrimidine core substituted with a pyrrolidinyl group and a thiophene moiety. The pyrrolidinyl-pyrimidine scaffold is critical for receptor binding, while the thiophene group may influence physicochemical properties and target selectivity.

Propiedades

IUPAC Name |

1-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-13(17-12-4-3-7-20-12)16-10-8-11(15-9-14-10)18-5-1-2-6-18/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUQQACWKZSMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Substitution with Pyrrolidine: The pyrimidine ring is then subjected to nucleophilic substitution with pyrrolidine under basic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Urea Moiety: Finally, the urea group is formed by reacting the intermediate compound with an isocyanate or carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and carbamate moieties in this compound are susceptible to hydrolysis under acidic or basic conditions.

Ester Hydrolysis

The 2,4-dichlorobenzoate ester undergoes hydrolysis to form 2,4-dichlorobenzoic acid and the corresponding alcohol.

Carbamate Hydrolysis

The carbamate group hydrolyzes to release CO₂ and generate a primary amine.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), 100°C | – | 3-Bromobenzylamine + CO₂ + 2,4-dichlorobenzoic acid |

| Enzymatic hydrolysis | pH 7.4, 37°C | Esterases | 3-Bromobenzylamine + CO₂ + 2,4-dichlorobenzoic acid |

Nucleophilic Substitution

The bromine atom on the 3-bromophenyl group participates in cross-coupling reactions.

Suzuki–Miyaura Coupling

This reaction replaces the bromine with aryl or heteroaryl groups.

| Conditions | Reagents | Catalysts | Products | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Pd(PPh₃)₄ | [(Aryl-substituted phenyl)methyl]carbamoyl derivatives | 60–75% |

Buchwald–Hartwig Amination

Introduces amine groups via palladium catalysis.

| Conditions | Reagents | Catalysts | Products |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos | Primary/secondary amines | – | [(Aminophenyl)methyl]carbamoyl derivatives |

Electrophilic Aromatic Substitution

The electron-deficient 2,4-dichlorobenzoate ring undergoes nitration or sulfonation.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | – | 2,4-Dichloro-5-nitrobenzoate derivatives |

| Sulfonation | SO₃, H₂SO₄ | – | 2,4-Dichloro-5-sulfobenzoate derivatives |

Reduction Reactions

The carbamate and ester groups are reducible under specific conditions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| LiAlH₄ reduction | Dry THF, 0°C → RT | LiAlH₄ | 3-Bromobenzyl alcohol + 2,4-dichlorobenzyl alcohol |

Cycloaddition and Condensation

The carbamate’s carbonyl group participates in cycloadditions with dienes or azides.

| Reaction Type | Conditions | Reagents | Products |

|---------------|

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of urea compounds have shown significant inhibition of tumor growth by inducing apoptosis in cancer cells. A study demonstrated that such compounds could arrest the cell cycle at the G1 phase, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. For example, similar pyrimidine derivatives have been investigated for their ability to inhibit kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and survival, further supporting its application in cancer therapy .

Antiviral Activity

Research has also explored the antiviral properties of pyrimidine-based compounds. Some derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms. The structural characteristics of this compound may enhance its binding affinity to viral targets, making it a promising candidate for antiviral drug development .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Modulation of kinase activity | |

| Antiviral | Inhibition of viral replication |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various urea derivatives and evaluated their antiproliferative effects on human cancer cell lines. The findings revealed that certain modifications to the urea structure enhanced cytotoxicity against breast and lung cancer cells, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Enzyme Interaction

A study focusing on enzyme inhibitors reported that pyrimidine derivatives could effectively inhibit specific kinases associated with cancer metastasis. The researchers utilized molecular docking studies to predict binding affinities and confirmed these interactions through biochemical assays. This highlights the potential of this compound in developing targeted therapies for cancer treatment .

Mecanismo De Acción

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The thiophene ring may participate in π-π interactions, enhancing the compound’s binding affinity. The urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Pyrrolidinyl vs. Other Amine Groups

- The pyrrolidinyl group on the pyrimidine/pyridine ring is optimal for CB1 modulation, as replacing it with dimethylamino (e.g., Compound 11) reduced potency .

Aryl Group Variations

- Thiophene-containing analogs (e.g., 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) demonstrated anticancer activity against 60 cell lines, suggesting thiophene may enhance cytotoxicity .

- Electron-withdrawing groups (e.g., cyano, chloro) on the phenyl ring improve CB1 binding. For example, replacing chloro with cyano in Compound 29 increased positive allosteric modulation .

Physicochemical Properties

- Melting Points : Thiophene analogs in exhibited melting points between 217–273°C, suggesting high thermal stability. Comparable pyrimidine-urea derivatives (e.g., 7d) likely share similar stability due to rigid aromatic systems .

- Solubility : The thiophene moiety may reduce hydrophilicity compared to pyridine or phenyl analogs, impacting bioavailability.

Actividad Biológica

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a thiophene group. Its molecular formula is CHNS, with a molecular weight of approximately 269.36 g/mol. The structural complexity allows for diverse interactions within biological systems.

Research indicates that this compound exhibits multiple mechanisms of action, primarily involving modulation of key signaling pathways:

- Inhibition of PI3-Kinase : Similar compounds have been noted for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity .

Anticancer Properties

The biological activity of this compound has been evaluated against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | Apoptosis induction |

| U937 (Monocytic Leukemia) | 0.89 | PI3K inhibition |

| CEM (T-cell Leukemia) | 0.55 | Cell cycle arrest |

These results indicate promising anticancer activity, particularly against breast and leukemia cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound demonstrates anti-inflammatory effects. It has been shown to inhibit COX enzymes, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .

Case Studies

- Study on MCF-7 Cells : In vitro studies revealed that treatment with the compound led to significant apoptosis in MCF-7 cells, characterized by increased levels of p53 and caspase-3 cleavage. Flow cytometry confirmed a dose-dependent increase in apoptotic cells .

- Inhibition of Tumor Growth : A study involving xenograft models demonstrated that administration of the compound resulted in reduced tumor size compared to controls, supporting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and pyrimidine rings have shown varying effects on potency:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on thiophene | Increased potency |

| Substitution on pyrimidine ring | Variable effects depending on position |

This information is vital for future drug design efforts aimed at enhancing efficacy and reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.